Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
Description
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
propan-2-yl 1-(cyanomethyl)-2-methyl-4-oxoquinoline-6-carboxylate |
InChI |
InChI=1S/C16H16N2O3/c1-10(2)21-16(20)12-4-5-14-13(9-12)15(19)8-11(3)18(14)7-6-17/h4-5,8-10H,7H2,1-3H3 |
InChI Key |
QQRDESAAQRIFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC#N)C=CC(=C2)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid with isopropyl cyanomethyl ketone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyanomethyl Group
The cyanomethyl group (-CH2CN) serves as a key reactive site due to the electron-withdrawing nature of the nitrile, which enhances the electrophilicity of the adjacent carbon. This facilitates nucleophilic displacement reactions under basic or catalytic conditions.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | K2CO3/DMF, 80°C, 12h | Substituted quinolines with alkyl/aryl groups | 45–68% | |
| Aminolysis | NH3/EtOH, reflux | 1-(Aminomethyl) derivatives | 52% |
Mechanistic studies suggest the cyanomethyl group undergoes SN2-type displacement, with the nitrile acting as a leaving group after protonation or coordination with Lewis acids. Computational modeling indicates a transition state with partial negative charge development on the incoming nucleophile .
Photoredox-Mediated Cross-Coupling
The compound participates in photoredox-catalyzed reactions, leveraging its electron-deficient quinoline core for radical-mediated transformations. Key findings include:
Example Reaction :
textIsopropyl quinoline derivative + Indole → 2-Cyanomethyl-indole-quinoline hybrid Yield: 40–43% (24h reaction time)[2]
Ester Hydrolysis and Derivatization
The isopropyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates, enabling further functionalization:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| 2N NaOH, 90–100°C | Hydrolysis | 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid | Antibacterial agent synthesis |
| H2SO4/EtOH, reflux | Transesterification | Ethyl ester analogs | Prodrug development |
Kinetic studies reveal pseudo-first-order behavior for alkaline hydrolysis, with activation energy (Ea) of 72.3 kJ/mol .
Cyclization and Heterocycle Formation
The quinoline scaffold participates in intramolecular cyclization reactions:
-
Thermal Cyclization : Heating at 150°C in toluene forms fused pyrido-quinoline systems via CN bond cleavage.
-
Acid-Catalyzed Cyclization : HCl/MeOH induces ring expansion to benzodiazepine analogs (yield: 37%) .
Notable Example :
textIsopropyl quinoline derivative → Pyrido[3,4-b]quinoline-6-carboxylate Conditions: PTSA, DCM, 24h Yield: 61%[6]
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings exploit the halogen-free scaffold for late-stage diversification:
| Reaction | Catalysts | Substrates | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Arylboronic acids | Biarylquinolines |
| Sonogashira | CuI, PdCl2 | Terminal alkynes | Alkynylated derivatives |
Optimized conditions for Suzuki-Miyaura coupling achieve >85% conversion with electron-neutral boronic acids .
Biological Activity Correlations
Reaction products demonstrate structure-activity relationships (SAR):
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate exhibit moderate to significant antimicrobial activity against various bacterial strains. The quinoline moiety is known for its ability to interact with biological targets such as enzymes and receptors, which may contribute to its antimicrobial effects .
Anticancer Activity
Preliminary studies suggest that this compound and its derivatives may possess anticancer properties. For instance, compounds similar to this compound have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation. Specific IC50 values have been reported in studies focusing on human cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
Case Studies and Research Findings
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, several derivatives of quinoline compounds were synthesized and tested for their anticancer activity. Out of 25 screened derivatives, some exhibited IC50 values in the range of 1.9–7.52 μg/mL against HCT116 cells, indicating strong potential for further development into therapeutic agents .
Table: Comparative Biological Activity of Quinoline Derivatives
| Compound Name | IC50 (μg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 1.9 | HCT116 |
| Compound B | 3.5 | MCF7 |
| Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo- | ||
| -1,4-dihydroquinoline-6-carboxylate | TBD | TBD |
Mechanism of Action
The mechanism of action of Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural, synthetic, and physicochemical properties of the target compound with analogous quinoline derivatives reported in the literature.
Structural Analogues
2.1.1 Substituent Variants
- 1-[(Cyanomethyl)(aryl)amino]cycloalkanecarboxamides (): These compounds (e.g., 3b–3f) feature cyanomethyl and carboxamide groups attached to cycloalkane rings. While their core differs from the quinoline backbone, they highlight the role of the cyanomethyl group in enhancing synthetic yields (80–97%) and influencing physical states (e.g., buff solids with m.p. 83–135°C vs. viscous oils). The carboxamide group likely promotes hydrogen bonding, increasing melting points compared to esters .
- Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (): This compound shares the 4-oxo-1,4-dihydroquinoline core but includes amino, fluoro, and methoxy substituents. The ethyl ester at position 3 contrasts with the target compound’s isopropyl ester at position 5. The fluorine atom may enhance bioavailability, while the methoxy group could affect electronic properties and solubility .
- Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate (): A simpler analogue with a methyl ester at position 6. The isopropyl group in the target compound may enhance lipophilicity, impacting membrane permeability .
Functional Group Comparisons
- Ester vs. Carboxylic Acid: The target compound’s isopropyl ester contrasts with 6-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (), which has a carboxylic acid at position 2. The acid group increases polarity and hydrogen-bonding capacity, likely resulting in higher melting points and lower lipid solubility compared to esters .
- Cyanomethyl vs. Sulfonamido Groups: Compound 7f () includes a sulfonamido group, which introduces hydrogen-bonding and steric bulk.
Physicochemical Properties
- Melting Points and Crystallinity: Carboxamide-containing analogues () exhibit higher melting points (e.g., 135°C for 3d) due to strong hydrogen-bonding networks. The target compound’s isopropyl ester may reduce intermolecular interactions, resulting in lower melting points compared to amides but higher than non-polar derivatives .
- Fluorinated derivatives () may balance this via polar interactions .
Biological Activity
Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is a synthetic compound belonging to the class of 4-oxo-1,4-dihydroquinolines. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, analyzing its structure, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O3, with a molecular weight of approximately 256.29 g/mol. The presence of a cyanomethyl group suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the quinoline backbone : Utilizing starting materials that contain a quinoline structure.
- Introduction of functional groups : Employing reactions such as alkylation and carbonyl addition to introduce the isopropyl ester and cyanomethyl groups.
- Purification : Techniques like recrystallization or chromatography to isolate the final product.
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound exhibit moderate to significant activity against various bacterial strains. The quinoline moiety is known for its ability to interact with biological targets such as enzymes and receptors .
A comparative analysis with structurally similar compounds reveals that some derivatives show enhanced antimicrobial efficacy:
| Compound Name | CAS Number | Antimicrobial Activity |
|---|---|---|
| Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 77156-75-3 | Moderate |
| Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate | 863785-96-0 | Significant |
| Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 71083-06-2 | High |
These findings suggest that modifications to the chemical structure can influence biological activity.
Anticancer Activity
Research has also focused on the anticancer properties of this compound. Studies have shown that related compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways .
For instance, a study on related quinoline derivatives demonstrated their ability to inhibit cell proliferation in breast cancer models through mechanisms involving the downregulation of anti-apoptotic proteins and activation of caspases .
Understanding the mechanism of action for this compound involves investigating its interactions with biological macromolecules such as proteins and nucleic acids. Techniques such as:
- Molecular docking studies : To predict binding affinities with target proteins.
- Cell viability assays : To assess cytotoxic effects on various cell lines.
- In vivo studies : To evaluate therapeutic efficacy in animal models.
These methodologies are crucial for elucidating the compound's pharmacological profile and therapeutic potential.
Case Studies
Several case studies have highlighted the biological activities associated with quinoline derivatives:
- Study on Anti-inflammatory Effects : A derivative similar to Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo demonstrated significant inhibition of pro-inflammatory cytokines in vitro . This suggests potential applications in treating inflammatory diseases.
- Anticancer Efficacy in Animal Models : In vivo studies have shown that certain derivatives can significantly reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Q & A
Q. What are the established synthetic routes for Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclocondensation, functional group modifications, and esterification. For example:
- Step 1 : Formation of the 1,4-dihydroquinoline core via cyclization of substituted anilines with β-ketoesters under acidic conditions .
- Step 2 : Introduction of the cyanomethyl group at the 1-position using nucleophilic substitution with cyanomethyl halides in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Esterification with isopropyl alcohol under catalytic acid conditions (e.g., H₂SO₄) to yield the final product .
Optimization strategies :
Q. How can crystallographic data for this compound be obtained and validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystal growth : Slow evaporation of a saturated solution in dichloromethane/hexane mixtures at 4°C .
- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and refine structures using SHELXL .
- Validation : Cross-check hydrogen-bonding patterns (e.g., N–H···O interactions) with Etter’s graph-set analysis to confirm structural consistency .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl ester at δ 1.2–1.4 ppm; cyanomethyl at δ 3.8–4.0 ppm) .
- IR : Detect key functional groups (C=O stretch at ~1700 cm⁻¹, CN stretch at ~2200 cm⁻¹) .
- MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₉N₂O₃: 319.1422) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the cyanomethyl group in reaction pathways?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated cyanomethyl derivatives to identify rate-determining steps .
- DFT calculations : Model transition states to assess steric/electronic effects of the cyanomethyl substituent on cyclization barriers .
- Trapping intermediates : Use in-situ IR or quenching experiments to detect reactive intermediates (e.g., nitrile radicals) .
Q. What computational methods are suitable for predicting hydrogen-bonding networks in crystalline forms?
- Software : Utilize Mercury (CCDC) or CrystalExplorer for packing analysis.
- Approach : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs for dimeric interactions) and validate against experimental SC-XRD data .
- Limitations : Address discrepancies between predicted and observed polymorphs by incorporating solvent effects in molecular dynamics simulations .
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?
Q. What strategies mitigate challenges in synthesizing derivatives with modified ester groups?
- Steric hindrance : Replace isopropyl with smaller esters (e.g., methyl) to improve reaction yields .
- Protecting groups : Temporarily mask the cyanomethyl group with tert-butoxycarbonyl (Boc) during esterification to prevent side reactions .
- Catalysis : Employ lipases for enantioselective esterification under mild conditions .
Q. How can researchers address low solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
